N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c1-20(13-17(21)19-16-9-5-8-15(18)12-16)24(22,23)11-10-14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,19,21)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDSURYSUFVBKL-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)Br)S(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)NC1=CC(=CC=C1)Br)S(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 3-bromophenylamine, is reacted with acetic anhydride to form N-(3-bromophenyl)acetamide.
Introduction of the Phenylethenyl Group: The N-(3-bromophenyl)acetamide is then subjected to a Wittig reaction with benzyltriphenylphosphonium chloride to introduce the phenylethenyl group.
Sulfonylation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive enzymes.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological macromolecules, providing insights into enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of enzyme activity. The phenylethenyl group may also contribute to binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Structural Analogues with Sulfonamide Moieties
Key Observations :
- The pyrazolylmethyl derivative introduces a heterocyclic group, which may improve metabolic stability compared to the bromophenyl group .
Acetamide Derivatives with Aromatic Substituents
Key Observations :
- Fluorophenoxy-containing analogues (e.g., compound 30 in ) exhibit high synthesis yields (82%) and moderate melting points (75°C), suggesting efficient crystallization. The 3-bromophenyl group in the target compound may confer higher melting points due to increased molecular weight and halogen bonding .
Benzothiazole-Based Acetamides (Patent Derivatives)
Key Observations :
- Trifluoromethylbenzothiazole derivatives () are optimized for electronic effects (e.g., electron-withdrawing CF₃) and steric bulk.
- Chlorophenyl and bromophenyl groups are both halogens but differ in polarizability; bromine’s larger size may enhance van der Waals interactions in hydrophobic environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
